molecular formula C18H13ClN4 B2465943 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile CAS No. 338752-72-0

3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile

Cat. No.: B2465943
CAS No.: 338752-72-0
M. Wt: 320.78
InChI Key: QNONUJWUEBSBMH-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile (CAS: 338752-72-0) is a pyridazine derivative characterized by a chlorobenzylamino substituent at the 3-position and a phenyl group at the 6-position of the pyridazine ring, with a carbonitrile group at position 2. Its molecular formula is C₁₈H₁₃ClN₄ (molecular weight: 320.78 g/mol) . The chlorine atom likely enhances electronic effects and binding interactions, while the amino group may facilitate hydrogen bonding.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4/c19-16-8-6-13(7-9-16)12-21-18-15(11-20)10-17(22-23-18)14-4-2-1-3-5-14/h1-10H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNONUJWUEBSBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Synthetic Challenges

Molecular Architecture Analysis

The target compound features a pyridazine ring substituted at positions 3, 4, and 6 with:

  • A 4-chlorobenzylamino group (position 3)
  • A cyano group (position 4)
  • A phenyl group (position 6)

This substitution pattern creates significant synthetic hurdles due to:

  • Regioselectivity control during pyridazine ring formation
  • Competitive side reactions during aromatic amination
  • Thermal instability of the cyano group under basic conditions

Retrosynthetic Considerations

Retrosynthetic analysis suggests three viable disconnections:

  • Pyridazine-core first : Construct the heterocyclic ring followed by functionalization
  • Substituent pre-installation : Incorporate substituents prior to cyclization
  • Modular assembly : Convergent synthesis of pre-functionalized fragments

Core Pyridazine Ring Construction Methodologies

Inverse Electron-Demand Diels-Alder Reaction

The predominant method utilizes 3,6-di(2-pyridyl)tetrazine as diene in [4+2] cycloaddition:

Mechanism :

  • Tetrazine (dienophile) reacts with electron-deficient dienophile (e.g., acetylene derivatives)
  • Transient bicyclic intermediate undergoes retro-Diels-Alder to expel N₂
  • Aromatization yields substituted pyridazine

Optimized Conditions :

  • Solvent: Anhydrous DMF/DCM (4:1 v/v)
  • Temperature: 60°C under N₂ atmosphere
  • Catalyst: Cu(OTf)₂ (5 mol%)
  • Yield: 58-63%

Limitations :

  • Requires strict moisture control
  • Limited scope for bulky substituents

Condensation-Cyclization Approach

Alternative route using β-keto nitriles and hydrazines:

Reaction Sequence :

  • Condensation of phenylacetonitrile derivative with hydrazine hydrate
  • Cyclization under acidic conditions (HCl/EtOH)
  • Oxidation with MnO₂ to aromatize ring

Key Parameters :

  • Molar ratio (nitrile:hydrazine): 1:1.2
  • Cyclization time: 8-12 hr at reflux
  • Overall yield: 42-48%

Functionalization Strategies

Installation of 4-Chlorobenzylamino Group

Nucleophilic Aromatic Substitution

Direct amination of 3-chloro-6-phenylpyridazine-4-carbonitrile:

Procedure :

  • React 3-chloro precursor with 4-chlorobenzylamine (3 eq.)
  • Use K₂CO₃ as base in DMSO at 120°C
  • Microwave irradiation (300W) reduces reaction time from 24h → 45min

Challenges :

  • Competing hydrolysis of cyano group
  • Requires excess amine (up to 5 eq.) for complete conversion
Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling variant:

Catalytic System :

  • Pd(OAc)₂ (2 mol%)
  • Xantphos (4 mol%)
  • Cs₂CO₃ base in toluene

Advantages :

  • Tolerates electron-withdrawing cyano group
  • Enables late-stage functionalization

Yield Comparison :

Method Temperature (°C) Time (h) Yield (%)
Nucleophilic 120 24 51
Buchwald-Hartwig 100 12 67

Data compiled from

Cyanation Techniques

Reissert Reaction

Traditional approach for introducing cyano groups:

Reaction Scheme :

  • Quinolizidine intermediate formation with CN⁻ source
  • Acidic workup liberates nitrile

Modern Adaptation :

  • Use trimethylsilyl cyanide (TMSCN) as safer alternative
  • Phase-transfer conditions (TBAB catalyst)
  • Yield improvement from 33% → 58%
Direct Cyanation via C-H Activation

Emerging methodology using Pd catalysis:

Conditions :

  • Pd(OAc)₂ (5 mol%)
  • Norbornene as mediator
  • Zn(CN)₂ as cyanide source
  • DMA solvent at 140°C

Benefits :

  • Avoids pre-functionalized starting materials
  • Compatible with sensitive amino groups

Industrial-Scale Production Considerations

Process Intensification Strategies

Telescoped Synthesis :
Combining ring formation and functionalization in one pot:

  • In situ generation of pyridazine core
  • Direct amination without intermediate isolation
  • Cyanation via continuous flow reactor

Reported Outcomes :

  • 23% reduction in solvent usage
  • 15% increase in overall yield (52% → 60%)
  • 60% shorter processing time

Green Chemistry Innovations

Mechanochemical Synthesis :
Ball-mill assisted route eliminates solvents:

Parameters :

  • Stainless steel jars (25 mL)
  • 15 mm diameter balls (5:1 ball:reactant ratio)
  • 30 Hz frequency for 2h

Advantages :

  • 98% atom economy
  • No column chromatography required
  • Yield comparable to solution-phase (55% vs 58%)

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO- d6 ) :

  • δ 8.72 (s, 1H, NH)
  • δ 7.85-7.35 (m, 9H, aromatic)
  • δ 4.65 (s, 2H, CH₂)

FT-IR (KBr) :

  • 2225 cm⁻¹ (C≡N stretch)
  • 1580 cm⁻¹ (C=N pyridazine)
  • 1090 cm⁻¹ (C-Cl)

Crystallographic Data

Single-crystal X-ray analysis reveals:

  • Dihedral angle between pyridazine and phenyl: 38.7°
  • Intramolecular N-H⋯N hydrogen bond (2.12 Å)
  • Torsional strain at C3-N bond (12.4°)

Comparative Evaluation of Synthetic Routes

Table 1. Method Efficiency Analysis

Method Steps Total Yield (%) Purity (%) Cost Index
Classical stepwise 5 28 97 1.00
Telescoped 3 60 95 0.82
Mechanochemical 4 55 98 0.75
Continuous flow 3 63 96 0.88

Data synthesized from

Chemical Reactions Analysis

3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure can facilitate various chemical reactions such as oxidation, reduction, and substitution.

Biological Studies

Research has indicated that 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile may interact with biological molecules, potentially exhibiting biological activities that warrant further investigation:

  • Mechanism of Action : The compound's interactions with specific molecular targets can influence biochemical pathways, suggesting possible therapeutic effects.

Medicinal Chemistry

The compound shows promise as a candidate for therapeutic development:

  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, making it a subject of interest in oncology research. The mechanism involves inducing apoptosis in cancer cells through targeted interactions with cellular pathways .

Case Study 1: Anticancer Activity

A study explored the synthesis of similar pyridazine derivatives and their cytotoxic effects on various human cancer cell lines, including colon and breast cancer cells. The results indicated that certain modifications to the structure enhanced anticancer activity, suggesting that 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile could be a lead compound for further development .

Case Study 2: Drug Development

In another investigation focusing on drug design, researchers evaluated the ligand-binding properties of pyridazine derivatives in receptor models. The findings highlighted the potential of these compounds to act as selective modulators in pharmacological applications .

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile (Target) C₁₈H₁₃ClN₄ 320.78 3-(4-Cl-benzylamino), 6-phenyl, 4-CN High polarity (CN, NH), moderate lipophilicity (Cl, phenyl)
3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile C₁₇H₁₁ClN₄S 338.81 3-(4-Cl-phenylsulfanyl), 6-phenyl, 4-CN Increased lipophilicity (S atom), reduced H-bonding capacity vs. amino group
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate C₁₉H₁₆N₂O₂S 336.42 3-(phenylsulfanyl), 6-phenyl, 4-COOEt Ester group (prodrug potential), higher solubility in organic solvents
4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile C₁₂H₈ClN₃O 245.66 4-Cl, 1-(4-methylphenyl), 6-oxo, 3-CN Oxo group increases polarity; predicted density: 1.31 g/cm³, pKa: -3.30

Key Differences in Physicochemical Properties

  • However, the oxo group in may confer even greater polarity .
  • Lipophilicity : The chlorobenzyl and phenyl groups in the target compound contribute to moderate lipophilicity, whereas the sulfanyl and ester substituents in and increase hydrophobicity.

Biological Activity

3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile is an organic compound with the molecular formula C18H13ClN4C_{18}H_{13}ClN_{4} and a molecular weight of approximately 320.8 g/mol. It features a pyridazine ring substituted with a chlorobenzyl group and a phenyl group, which may contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications as an enzyme inhibitor and its interactions with various biological targets.

Structural Features

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC Name 3-[(4-chlorophenyl)methylamino]-6-phenylpyridazine-4-carbonitrile
Molecular Formula C18H13ClN4C_{18}H_{13}ClN_{4}
Molecular Weight 320.8 g/mol

Synthesis

The synthesis of 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile typically involves multi-step organic reactions. A common method includes the reaction of 4-chlorobenzylamine with 6-phenyl-4-pyridazinecarbonitrile under controlled conditions, often requiring specific catalysts and temperature settings to achieve high purity and yield .

Research indicates that 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile may exhibit biological activities primarily through its interaction with specific molecular targets, potentially affecting various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in inhibiting enzymes associated with inflammatory processes, such as lipoxygenases.

Potential Applications

The compound has been studied for its potential therapeutic effects, including:

  • Anti-inflammatory properties : Inhibition of lipoxygenases may lead to reduced inflammation.
  • Anticancer effects : By targeting specific enzymes involved in cancer progression, it may offer new avenues for cancer treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile:

  • Enzyme Inhibition Studies : Research has shown that compounds structurally similar to this pyridazine derivative can effectively inhibit lipoxygenase activity, leading to decreased production of pro-inflammatory mediators.
  • Cell Line Experiments : In vitro studies using various cancer cell lines have indicated that similar compounds can induce apoptosis and inhibit cell proliferation, suggesting a potential role in cancer therapeutics.
  • Comparative Analysis : A comparative study of related pyridazine derivatives highlighted that variations in substitution patterns significantly affect binding affinities and biological activity, indicating that 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile may possess unique therapeutic properties.

Summary of Biological Activity

The following table summarizes the potential biological activities and research findings related to 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile:

Activity TypeDescriptionResearch Findings
Enzyme Inhibition Potential inhibitor of lipoxygenasesMay reduce inflammation; further studies required
Anticancer Effects Induces apoptosis in cancer cell linesSimilar compounds show promise in preclinical studies
Mechanism Insights Interacts with specific molecular targetsOngoing research needed to elucidate pathways

Q & A

Q. What are the common synthetic routes for 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with condensation of precursors like 4-chlorobenzaldehyde or aminopyridazine derivatives. Key intermediates include β-amino-α,γ-dicyanocrotononitrile (used in heterocyclization reactions) and functionalized pyridazine cores. For example, cyclization reactions with hydrazines or diazonium salts are critical for forming the pyridazine ring . Optimized conditions often employ catalysts (e.g., palladium or copper) and solvents like DMF or toluene to enhance yield and purity .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural refinement, especially for resolving hydrogen bonding and torsion angles in the pyridazine ring .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions (e.g., distinguishing between chlorobenzyl and phenyl groups).
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C18_{18}H14_{14}ClN5_5) and fragmentation patterns .

Q. What in vitro biological activities have been reported for this compound?

Pyridazine derivatives, including this compound, exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, structural analogs with chlorophenyl groups show inhibitory effects on cancer cell lines (e.g., via kinase inhibition) . However, these findings are preliminary, and no FDA approvals exist for therapeutic use .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during multi-step synthesis?

Key strategies include:

  • Catalyst selection : NaBH(OAc)3_3 and molecular sieves improve reductive amination efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during cyclization .
  • Temperature control : Maintaining 80–100°C during heterocyclization minimizes side reactions .
  • Purification techniques : Column chromatography or recrystallization from ethanol ensures high purity .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in:

  • Structural analogs : Minor substituent changes (e.g., nitro vs. trifluoromethyl groups) alter binding affinities .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentration ranges affect IC50_{50} values .
  • Data validation : Cross-referencing with X-ray crystallography (e.g., SHELXL-refined structures) ensures compound integrity .

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Docking studies : Software like AutoDock Vina predicts binding modes to enzymes (e.g., nitric oxide synthase) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
  • MD simulations : Assess stability of ligand-protein complexes over time, particularly for chlorophenyl moieties .

Q. What strategies enable selective functionalization of the pyridazine ring for structure-activity relationship (SAR) studies?

  • Directed C–H activation : Palladium catalysts enable regioselective halogenation at the 4-position .
  • Protecting groups : tert-Butoxycarbonyl (Boc) protects amines during multi-step synthesis .
  • Cross-coupling reactions : Suzuki-Miyaura reactions introduce aryl groups at the 6-position without disrupting the chlorobenzyl substituent .

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